molecular formula C19H19N3O B2821293 N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023527-40-3

N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2821293
CAS No.: 1023527-40-3
M. Wt: 305.381
InChI Key: YCZHOPKSKOPLAV-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic compound formed by the fusion of benzene and imidazole rings.

Mechanism of Action

Target of Action

The primary target of N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide, also known as N-BENZIMIDAZOL-2-YL(PHENYLCYCLOPENTYL)FORMAMIDE, is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activation refers to the regulation of a protein by binding an effector molecule at a site other than the protein’s active site. The compound binds to the allosteric site of the glucokinase protein, leading to conformational changes that increase the protein’s catalytic action . This results in an increased rate of conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .

Biochemical Pathways

The activation of glucokinase affects the glycolysis pathway and glucose metabolism . By increasing the rate of conversion of glucose to glucose-6-phosphate, it effectively promotes the utilization of glucose, thereby helping to regulate blood sugar levels. This has significant implications for the management of type-2 diabetes .

Result of Action

The activation of glucokinase by this compound leads to an increase in the rate of glucose metabolism, which can help to regulate blood sugar levels . This can be particularly beneficial in the management of type-2 diabetes, where the body’s ability to regulate blood sugar is impaired .

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives have been reported to possess a wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . The specific enzymes, proteins, and other biomolecules that N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide interacts with are yet to be identified.

Cellular Effects

Some benzimidazole derivatives have shown cytotoxicity in breast cancer cells and hepatocellular carcinoma cells

Molecular Mechanism

Some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Some benzimidazole derivatives have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to the presence of the cyclopentane ring fused to the benzimidazole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific applications and mechanisms of action .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-17(22-18-20-15-10-4-5-11-16(15)21-18)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZHOPKSKOPLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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